REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:15]C(=O)OC(C)(C)C)[CH2:9][NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>>[NH2:15][CH:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[CH2:9][NH:10][S:11]([CH3:14])(=[O:13])=[O:12]
|
Name
|
tert-butyl 1-(4-chlorophenyl)-2-(methylsulfonamido)ethylcarbamate
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CNS(=O)(=O)C)NC(OC(C)(C)C)=O
|
Name
|
Intermediate 74
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CNS(=O)(=O)C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by ion exchange chromatography
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
WASH
|
Details
|
The desired product was eluted from the column
|
Type
|
CUSTOM
|
Details
|
were evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CNS(=O)(=O)C)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |